![molecular formula C17H17N3O2 B14223505 (4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol CAS No. 827031-07-2](/img/structure/B14223505.png)
(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with a methanol group and a 4-methoxyphenylmethylamino group, making it a molecule of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Methanol Group: The methanol group can be introduced via reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution with 4-Methoxyphenylmethylamino Group: This step involves nucleophilic substitution reactions where the quinazoline core is reacted with 4-methoxybenzylamine under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Bases like potassium carbonate or sodium hydride, and nucleophiles such as amines or alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block for drug development.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of (4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Other quinazoline-based compounds with similar core structures but different substituents.
4-Methoxyphenyl Derivatives: Compounds featuring the 4-methoxyphenyl group but with different core structures.
Uniqueness
(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group, 4-methoxyphenylmethylamino substitution, and quinazoline core make it a versatile compound for various applications, distinguishing it from other similar molecules.
属性
CAS 编号 |
827031-07-2 |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC 名称 |
[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]methanol |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-18-17-14-4-2-3-5-15(14)19-16(11-21)20-17/h2-9,21H,10-11H2,1H3,(H,18,19,20) |
InChI 键 |
KBBJRGWKXIRWBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


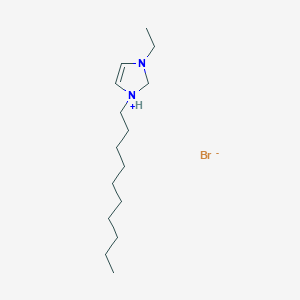
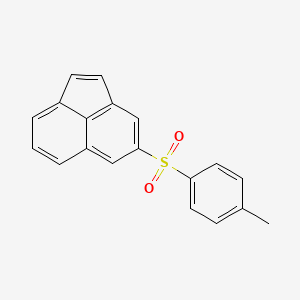
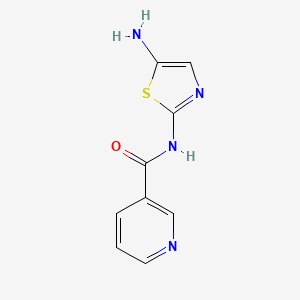
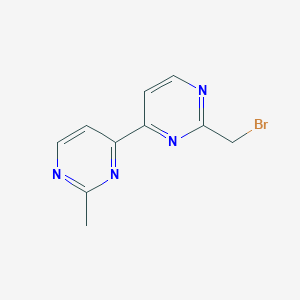
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
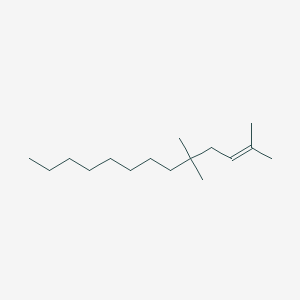
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)
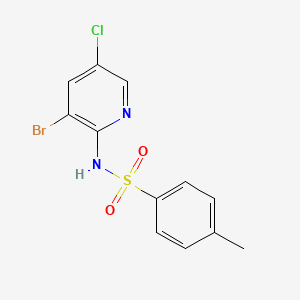

![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)
